trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine
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Overview
Description
trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine: is a complex organic compound with the molecular formula C21H25NO4 and a molecular weight of 355.43 g/mol This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzodioxole and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The benzodioxole and piperidine moieties are then coupled using appropriate reagents and conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a piperidine derivative.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized benzodioxole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology:
- Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-hydroxyphenyl)-1-methylpiperidine
- trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-chlorophenyl)-1-methylpiperidine
Uniqueness:
- The presence of the methoxy group in trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine provides unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
CAS No. |
127017-42-9 |
---|---|
Molecular Formula |
C₂₁H₂₅NO₄ |
Molecular Weight |
355.43 |
Synonyms |
trans-(±)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine; _x000B_(3R,4S)-rel-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine; |
Origin of Product |
United States |
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